molecular formula C9H16O4 B12093680 (E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate

(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate

Cat. No.: B12093680
M. Wt: 188.22 g/mol
InChI Key: PAHPRJLSIYOGAV-FNORWQNLSA-N
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Description

(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate is an organic compound with a unique structure that includes a but-2-enoate backbone and a dimethoxyethyl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and purification techniques such as distillation and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which (E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The pathways involved may include enzymatic catalysis and non-enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2-dimethoxyethyl)butanoate
  • Ethyl 2-(2,2-dimethoxyethyl)but-2-enoate
  • Methyl 2-(2,2-dimethoxyethyl)pent-2-enoate

Uniqueness

(E)-methyl 2-(2,2-dimethoxyethyl)but-2-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. Its (E)-configuration and the presence of the dimethoxyethyl group make it particularly interesting for various synthetic and research applications.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl (E)-2-(2,2-dimethoxyethyl)but-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-7(9(10)13-4)6-8(11-2)12-3/h5,8H,6H2,1-4H3/b7-5+

InChI Key

PAHPRJLSIYOGAV-FNORWQNLSA-N

Isomeric SMILES

C/C=C(\CC(OC)OC)/C(=O)OC

Canonical SMILES

CC=C(CC(OC)OC)C(=O)OC

Origin of Product

United States

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